molecular formula C5H3BrIN B1524867 4-Bromo-3-iodopyridine CAS No. 89167-20-4

4-Bromo-3-iodopyridine

Cat. No. B1524867
CAS RN: 89167-20-4
M. Wt: 283.89 g/mol
InChI Key: KDWZDHRURBJEIN-UHFFFAOYSA-N
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Description

“4-Bromo-3-iodopyridine” is a chemical compound with the molecular formula C5H3BrIN . It has a molecular weight of 283.89 . It is typically stored in a dark place, under an inert atmosphere, and in a freezer under -20°C .


Synthesis Analysis

While specific synthesis methods for “4-Bromo-3-iodopyridine” were not found, a method for synthesizing a similar compound, “3,5-dibromo-4-iodopyridine”, was identified . This method involves taking “3,5-dibromo-4-aminopyridine” as an initial raw material to perform diazotization to obtain “3,5-dibromo-4-iodopyridine” in one step .


Molecular Structure Analysis

The molecular structure of “4-Bromo-3-iodopyridine” consists of a pyridine ring with bromine and iodine substituents . The InChI code for this compound is 1S/C5H3BrIN/c6-4-1-2-8-3-5(4)7/h1-3H .


Physical And Chemical Properties Analysis

“4-Bromo-3-iodopyridine” is a solid at room temperature . It has a density of 2.348g/cm3 and a boiling point of 279.99ºC at 760 mmHg . The flash point is 126.4°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemoselective Sonogashira Reactions : 4-Bromo-3-iodopyridine has been explored in Sonogashira cross-coupling reactions. A study demonstrated the efficient access to non-symmetrical mono-, di-, tri-, and pentaalkynylated pyridines, which showed moderate to high fluorescence quantum yields. This suggests its potential in developing fluorescent materials (Rivera et al., 2019).

  • Halogen Dance and One-Pot Disubstitutions : The compound has been used in the synthesis of 2,4-disubstituted pyridines through a process known as 'halogen dance'. This method involves convenient conversion to various diaryl pyridines and bipyridines in one-pot reactions (Duan et al., 2004).

Advanced Materials Synthesis

  • Halogen-rich Intermediates for Pyridines : Research into halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine provides valuable building blocks in medicinal chemistry. These intermediates facilitate the synthesis of pentasubstituted pyridines with desired functionalities for further chemical manipulations (Wu et al., 2022).

  • Crystal Engineering with Halogen Bonds : 4-Bromo-3-iodopyridine plays a role in crystal engineering, where it forms molecular tapes mediated via hydrogen and halogen bonds. This is significant in crystal design and understanding molecular interactions (Saha et al., 2005).

Medicinal Chemistry and Pharmacology

  • Synthesis of Functionalized Pyridines : The compound is instrumental in synthesizing functionalized pyridine derivatives. This is particularly relevant in developing pharmaceuticals like Lonafarnib, an anticancer agent (Song et al., 2004).

  • Nucleotide Analogs and Enzyme Studies : 4-Bromo-3-iodopyridine derivatives have been used in synthesizing nucleotide analogs, serving as hydrogen acceptors in enzymatic reactions. These compounds have potential applications in biochemistry and pharmacology (Abdallah et al., 1976).

Safety and Hazards

“4-Bromo-3-iodopyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

Mechanism of Action

Target of Action

It is known that halogenated pyridines, such as 4-bromo-3-iodopyridine, are often used in organic synthesis, particularly in cross-coupling reactions .

Mode of Action

4-Bromo-3-iodopyridine is commonly used in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromine and iodine atoms on the pyridine ring can act as leaving groups, allowing the carbon atoms to which they are attached to form new bonds with other molecules. This makes 4-Bromo-3-iodopyridine a valuable reagent in the synthesis of more complex organic compounds .

Result of Action

As a chemical reagent, the primary result of the action of 4-Bromo-3-iodopyridine is the formation of new organic compounds through cross-coupling reactions . The specific molecular and cellular effects of these reactions would depend on the properties of the resulting compounds.

properties

IUPAC Name

4-bromo-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrIN/c6-4-1-2-8-3-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWZDHRURBJEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680552
Record name 4-Bromo-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89167-20-4
Record name 4-Bromo-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89167-20-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodopyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90680552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-3-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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